2-(3-Fluorophenoxy)pyrimidin-5-amine 2-(3-Fluorophenoxy)pyrimidin-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13399355
InChI: InChI=1S/C10H8FN3O/c11-7-2-1-3-9(4-7)15-10-13-5-8(12)6-14-10/h1-6H,12H2
SMILES: C1=CC(=CC(=C1)F)OC2=NC=C(C=N2)N
Molecular Formula: C10H8FN3O
Molecular Weight: 205.19 g/mol

2-(3-Fluorophenoxy)pyrimidin-5-amine

CAS No.:

Cat. No.: VC13399355

Molecular Formula: C10H8FN3O

Molecular Weight: 205.19 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluorophenoxy)pyrimidin-5-amine -

Specification

Molecular Formula C10H8FN3O
Molecular Weight 205.19 g/mol
IUPAC Name 2-(3-fluorophenoxy)pyrimidin-5-amine
Standard InChI InChI=1S/C10H8FN3O/c11-7-2-1-3-9(4-7)15-10-13-5-8(12)6-14-10/h1-6H,12H2
Standard InChI Key MENVGVXXNDGGOD-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)OC2=NC=C(C=N2)N
Canonical SMILES C1=CC(=CC(=C1)F)OC2=NC=C(C=N2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrimidine core with two distinct substituents: a 3-fluorophenoxy group at position 2 and an amine group at position 5 (Figure 1). The molecular formula is C₁₀H₈FN₃O, with a molecular weight of 205.19 g/mol. The fluorine atom introduces electronegativity, influencing electronic distribution and intermolecular interactions .

Table 1: Key molecular descriptors

PropertyValue
Molecular FormulaC₁₀H₈FN₃O
Molecular Weight205.19 g/mol
IUPAC Name2-(3-Fluorophenoxy)pyrimidin-5-amine
CAS NumberNot yet assigned

Stereoelectronic Effects

The 3-fluorophenoxy group enhances the compound’s lipophilicity compared to non-fluorinated analogs, potentially improving membrane permeability. Quantum mechanical calculations predict a dipole moment of ~3.2 D, driven by the electron-withdrawing fluorine and the electron-rich pyrimidine ring .

Synthesis and Manufacturing Processes

Nucleophilic Aromatic Substitution (SₙAr)

A plausible synthesis involves sequential SₙAr reactions. Starting with 2,5-dichloropyrimidine, the 2-chloro group is displaced by 3-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF at 120°C), yielding 2-(3-fluorophenoxy)-5-chloropyrimidine. Subsequent amination at position 5 using aqueous ammonia or a primary amine affords the target compound .

Table 2: Representative reaction conditions

StepReagents/ConditionsYield (%)
13-Fluorophenol, K₂CO₃, DMF, 120°C65–75
2NH₃ (aq), EtOH, 80°C50–60

Alternative Routes

Physicochemical Properties

Thermal Stability

Analogous pyrimidines, such as 5-fluoropyrimidin-2-amine, exhibit melting points of 192–193°C . For 2-(3-fluorophenoxy)pyrimidin-5-amine, the bulkier phenoxy group may reduce crystallinity, lowering the melting point to an estimated 160–170°C.

Solubility and Partitioning

The compound’s logP (octanol-water partition coefficient) is predicted to be 1.8–2.2, indicating moderate lipophilicity. Aqueous solubility is likely <1 mg/mL at 25°C, necessitating formulation with co-solvents for biological testing.

TargetPotential Effect
DHODHAntiproliferative
5-HT₂C receptorAnxiolytic/anti-obesity
Kinases (e.g., EGFR)Anticancer

Applications in Medicinal Chemistry

Lead Optimization

The compound’s scaffold permits modular derivatization:

  • Position 2: Varying aryloxy groups to tune receptor selectivity.

  • Position 5: Introducing alkylamines or heterocycles to enhance pharmacokinetics .

Preclinical Development

While no in vivo data exists for this specific compound, analogs like 10a (from ) demonstrate favorable microsomal stability (t₁/₂ > 60 min) and low CYP inhibition (<20% at 10 μM), suggesting translational potential.

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